2-Hydroxynaringenin

Vue d'ensemble

Description

2-Hydroxynaringenin is a flavonoid compound that belongs to the class of flavanones. It is a naturally occurring substance found in various plants, including Paeoniae Alba. This compound is known for its potential biological activities and is a subject of interest in various scientific research fields .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Hydroxynaringenin can be synthesized through the bioconversion of naringenin using whole-cells of Yarrowia lipolytica in both surface and liquid cultures. This bioconversion process involves the use of specific biosynthetic pathways to convert naringenin into hydroxylated compounds .

Industrial Production Methods: The industrial production of this compound typically involves the extraction and purification from plant sources. due to the low concentrations and complexity of purification, biotechnological methods such as bioconversion using microbial cells are being explored as more efficient alternatives .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Hydroxynaringenin undergoes various chemical reactions, including oxidation, reduction, and glycosylation. These reactions are essential for modifying the compound’s properties and enhancing its biological activities.

Common Reagents and Conditions:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or molecular oxygen in the presence of catalysts.

Reduction: Reducing agents like sodium borohydride can be used to reduce this compound.

Glycosylation: This reaction involves the addition of sugar moieties to the compound, often catalyzed by glycosyltransferases.

Major Products: The major products formed from these reactions include various hydroxylated and glycosylated derivatives of this compound, which exhibit enhanced solubility and biological activities .

Applications De Recherche Scientifique

Antifungal Activity

Research has demonstrated that 2-hydroxynaringenin exhibits significant antifungal properties. In vitro studies revealed that it can inhibit the growth of several fungal pathogens, making it a potential candidate for developing antifungal agents. For instance, a study highlighted its effectiveness against Fusarium oxysporum, suggesting that it may serve as a natural fungicide in agricultural practices .

Antioxidant Properties

This compound possesses strong antioxidant capabilities, which can protect cells from oxidative stress. This property is particularly valuable in preventing chronic diseases related to oxidative damage, such as cancer and cardiovascular diseases. The compound's ability to scavenge free radicals has been documented in various studies, indicating its potential use in nutraceutical formulations aimed at promoting health .

Plant Growth Promotion

In agricultural contexts, this compound has been identified as a key player in plant growth promotion. It acts as a signaling molecule that enhances nodulation in legumes, thereby improving nitrogen fixation. This process is crucial for sustainable agriculture as it reduces the need for synthetic fertilizers .

Enhancement of Flavonoid Production

The compound also plays a role in the biosynthesis of other flavonoids. For example, it serves as a precursor for the production of di-C-glycosylflavones, which have been linked to improved plant resilience against environmental stressors . This application underscores the importance of this compound in enhancing the nutritional quality and stress tolerance of crops.

Enzymatic Studies

Enzymatic studies involving this compound have provided insights into flavonoid biosynthesis pathways. For instance, researchers have utilized recombinant enzymes to investigate the conversion of naringenin into various hydroxylated derivatives. These studies have elucidated the mechanisms by which plants synthesize flavonoids and their derivatives, contributing to our understanding of plant biochemistry .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Pharmacology | Antifungal agent | Effective against Fusarium oxysporum |

| Antioxidant properties | Scavenges free radicals; potential health benefits | |

| Agriculture | Plant growth promotion | Enhances nodulation and nitrogen fixation |

| Flavonoid biosynthesis enhancement | Improves resilience against environmental stress | |

| Biochemical Research | Enzymatic pathway studies | Insights into flavonoid biosynthesis mechanisms |

Case Studies

- Antifungal Efficacy : A study conducted on various fungal strains demonstrated that this compound inhibited fungal growth significantly at low concentrations. The results indicated its potential as a natural alternative to synthetic fungicides in crop protection strategies.

- Plant Growth Promotion : In field trials with Medicago truncatula, application of this compound resulted in increased nodulation rates compared to control groups. This finding supports its use as a bio-stimulant in sustainable agriculture.

- Antioxidant Activity : A series of assays measuring the radical scavenging activity of this compound showed that it outperformed several common antioxidants, suggesting its potential incorporation into dietary supplements aimed at reducing oxidative stress-related diseases.

Mécanisme D'action

The mechanism of action of 2-Hydroxynaringenin involves its interaction with various molecular targets and pathways. It exerts its effects by modulating cellular signaling pathways, including the inhibition of enzymes like matrix metalloproteinases (MMP-2 and MMP-9) and the suppression of pro-inflammatory cytokines. These actions contribute to its antioxidant, anti-inflammatory, and anticancer activities .

Comparaison Avec Des Composés Similaires

Naringenin: A closely related flavanone that serves as a precursor for 2-Hydroxynaringenin.

Apigenin: Another flavonoid with similar antioxidant and anti-inflammatory properties.

Luteolin: Known for its strong anti-inflammatory and anticancer activities

Uniqueness: this compound is unique due to its specific hydroxylation pattern, which enhances its solubility and biological activities compared to its parent compound, naringenin. Its ability to undergo glycosylation further distinguishes it from other similar flavonoids, providing additional stability and bioavailability .

Activité Biologique

2-Hydroxynaringenin is a flavonoid compound that has garnered attention due to its biological activities, particularly in the fields of pharmacology and plant biochemistry. This article explores the compound's biological properties, including its enzymatic pathways, antioxidant capabilities, and potential therapeutic applications.

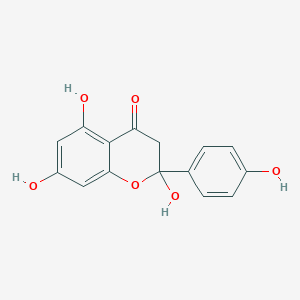

Chemical Structure and Properties

This compound is a derivative of naringenin, characterized by the addition of a hydroxyl group at the C-2 position of the flavanone structure. Its molecular formula is C₁₅H₁₄O₅, with a molecular weight of 290.28 g/mol. The structural modification enhances its reactivity and interaction with biological systems.

Enzymatic Pathways

Flavone Synthase Activity

Research indicates that this compound can be synthesized from naringenin through the action of flavone synthase enzymes (FNS). These enzymes catalyze the conversion of flavanones to hydroxylated flavanones. Studies have identified various FNS enzymes from different plant species, such as Medicago truncatula and liverworts, which demonstrate the ability to convert naringenin into this compound and other products like apigenin .

Table 1: Enzymes Converting Naringenin to this compound

| Enzyme Source | Enzyme Type | Product Produced |

|---|---|---|

| Medicago truncatula | FNS II | This compound |

| Liverworts (Cc2ODD2) | Dual Activity | This compound, Apigenin |

Biological Activities

Antioxidant Properties

this compound exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative stress. This property is attributed to its ability to scavenge free radicals and chelate metal ions, thereby reducing oxidative damage in biological systems. In vitro studies have shown that it effectively inhibits lipid peroxidation and enhances the activity of antioxidant enzymes .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It modulates various signaling pathways involved in inflammation, such as NF-kB and MAPK pathways. Experimental models have demonstrated that treatment with this compound can lead to decreased levels of pro-inflammatory cytokines .

Potential Therapeutic Applications

Given its biological activities, this compound has potential applications in treating various diseases, including cardiovascular diseases and cancer. Its ability to inhibit cell proliferation and induce apoptosis in cancer cells has been noted in several studies. Furthermore, it may play a role in preventing cardiovascular diseases through its antioxidant effects .

Case Studies

-

Cardiovascular Disease Prevention

A study investigated the effects of this compound on endothelial function in rats. The results indicated improved endothelial relaxation responses and reduced oxidative stress markers, suggesting a protective role against cardiovascular diseases . -

Cancer Cell Line Studies

In vitro studies using breast cancer cell lines showed that this compound significantly inhibited cell growth and induced apoptosis. The mechanism was linked to the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins .

Propriétés

IUPAC Name |

2,5,7-trihydroxy-2-(4-hydroxyphenyl)-3H-chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O6/c16-9-3-1-8(2-4-9)15(20)7-12(19)14-11(18)5-10(17)6-13(14)21-15/h1-6,16-18,20H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFENYLPEYDNIMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=C(C=C(C=C2OC1(C3=CC=C(C=C3)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401153307 | |

| Record name | 2,3-Dihydro-2,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401153307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58124-18-8 | |

| Record name | 2,3-Dihydro-2,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58124-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-2,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401153307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4',5,7-Tetrahydroxyflavanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040314 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.